Phosphomycin calcium salt Phosphomycin calcium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16163020
InChI: InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);
SMILES:
Molecular Formula: C3H7CaO4P
Molecular Weight: 178.14 g/mol

Phosphomycin calcium salt

CAS No.:

Cat. No.: VC16163020

Molecular Formula: C3H7CaO4P

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Phosphomycin calcium salt -

Specification

Molecular Formula C3H7CaO4P
Molecular Weight 178.14 g/mol
Standard InChI InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);
Standard InChI Key XXIDJCLHAMGLRU-UHFFFAOYSA-N
Canonical SMILES CC1C(O1)P(=O)(O)O.[Ca]

Introduction

Chemical Composition and Structural Characteristics

Fosfomycin calcium salt (chemical formula: C3H5O4PCa\text{C}_3\text{H}_5\text{O}_4\text{P} \cdot \text{Ca}) is a phosphonic acid derivative with a molecular weight of 176.1 g/mol . Its structure includes a phosphoenolpyruvate analog backbone, characterized by a phosphonic group and an epoxide ring . The calcium salt form enhances stability and oral bioavailability compared to other formulations, such as the disodium salt for intravenous use .

The compound’s stereochemistry is defined by the (2R,3S)-configuration of its epoxide ring, which is critical for its antibacterial activity . Crystallographic studies reveal that the calcium ion coordinates with oxygen atoms from the phosphonic acid group and water molecules, forming a monohydrate complex . This structural arrangement contributes to its solubility profile, with a water solubility of 46.9 mg/mL .

Table 1: Key Chemical Properties of Fosfomycin Calcium Salt

PropertyValueSource
CAS Number26016-98-8 / 26469-67-0
Molecular FormulaC3H5CaO4P\text{C}_3\text{H}_5\text{CaO}_4\text{P}
Molecular Weight176.1 g/mol
Solubility (Water)46.9 mg/mL
logP (Partition Coefficient)-0.74

Pharmacological Mechanisms and Antibacterial Spectrum

Fosfomycin calcium salt exerts bactericidal effects by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme essential for peptidoglycan synthesis in bacterial cell walls . This unique mechanism minimizes cross-resistance with other antibiotics, making it valuable against multidrug-resistant pathogens.

Spectrum of Activity

The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive: Methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus (VRE) .

  • Gram-negative: Pseudomonas aeruginosa (MIC: 6.25 µg/mL), Salmonella spp. (MIC: 1.56 µg/mL), and Escherichia coli .

Its efficacy against multidrug-resistant strains is attributed to its ability to penetrate biofilms and disrupt cell wall synthesis at an early stage .

Pharmacokinetic Profile in Human Subjects

Recent pharmacokinetic studies have elucidated the absorption and distribution dynamics of fosfomycin calcium salt. A 2024 population pharmacokinetic study involving 24 healthy women revealed a two-compartment model best describes its plasma concentration-time profile . Key findings include:

  • Bioavailability: 20%–30%, lower than the trometamol salt (37%–44%) .

  • Clearance (CL/F): 23.7 L/h, correlated with creatinine clearance (CLCR\text{CL}_{\text{CR}}) .

  • Volume of Distribution (Vss/FV_{\text{ss}}/F): 144.94 L, influenced by body weight .

Table 2: Pharmacokinetic Parameters of Fosfomycin Calcium Salt

ParameterValue (Mean ± SD)Covariates
Absorption Rate (kak_a)0.54 ± 0.12 h1^{-1}None
Central Volume (Vc/FV_c/F)35.2 ± 4.8 LBody weight
Peripheral Volume (Vp/FV_p/F)109.7 ± 18.3 LNone
Elimination Half-life (t1/2t_{1/2})5.1 ± 0.9 hCLCR\text{CL}_{\text{CR}}

The study underscored the necessity for weight-adjusted dosing, particularly in patients with renal impairment or extreme body weights .

Clinical Applications and Therapeutic Guidelines

Approved Indications

Fosfomycin calcium salt is FDA-approved for uncomplicated UTIs in women, administered as a 3 g oral dose . European guidelines also endorse its use for cystitis, emphasizing its safety profile and minimal drug interactions .

Off-Label and Investigational Uses

Emerging evidence supports its off-label use in:

  • Respiratory Infections: Synergistic effects with β-lactams against Streptococcus pneumoniae .

  • Bone and Joint Infections: Efficacy in MRSA osteomyelitis due to bone tissue penetration .

Recent Research and Future Directions

A landmark 2024 study highlighted the need for optimized dosing regimens, particularly in populations with variable creatinine clearance . Researchers advocated for:

  • Dose Adjustment: 500 mg every 8 h for patients with CLCR\text{CL}_{\text{CR}} < 50 mL/min.

  • Formulation Improvements: Enhanced bioavailability via nanoparticle encapsulation .

Ongoing clinical trials are evaluating fosfomycin calcium salt in combination therapies for carbapenem-resistant infections, with preliminary results showing a 78% clinical cure rate .

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